molecular formula C23H24N4O3S B2873393 2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile CAS No. 847378-62-5

2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile

Cat. No. B2873393
CAS RN: 847378-62-5
M. Wt: 436.53
InChI Key: SPSRQSSNGCUSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

A study by Alavi et al. (2017) explored the synthesis of quinoxalines, including compounds derived from 2-(4-methoxyphenyl)-quinoxaline. These compounds were synthesized using chlorosulfonic acid and aromatic amines, resulting in quinoxaline sulfonamides with notable antibacterial activities against bacteria like Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Fluorescence Spectral Properties

Tomin et al. (2011) investigated the fluorescence spectral properties of a structurally similar compound, 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone (QMOM), in acetonitrile. This study highlighted the dual fluorescence of QMOM and its potential as a fluorescent probe (Tomin et al., 2011).

Electrochemical Studies

Research by Bautista-Martínez et al. (2003) focused on the electrochemical properties of quinones in acetonitrile, providing insights into the behavior of similar quinoxaline derivatives under varying acidity levels. This study contributes to the understanding of quinoxaline compounds in electrochemical contexts (Bautista-Martínez et al., 2003).

Selectivity Towards Metallic Ions

Korin et al. (2011) synthesized sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives, demonstrating their high selectivity towards Cu2+ ions. These findings are significant for applications in metal ion sensing and recognition (Korin et al., 2011).

Synthesis and Pesticidal Activities

Liu et al. (2020) explored the synthesis of novel quinoxaline derivatives and their herbicidal, fungicidal, and insecticidal activities. One compound, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, showed promising results as a herbicide and fungicide (Liu et al., 2020).

Green Synthesis of Medicinally Privileged Compounds

Pandit et al. (2016) described a green synthesis method for producing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, which are medicinally privileged compounds. This study contributes to environmentally friendly approaches in medicinal chemistry (Pandit et al., 2016).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-11-13-27(14-12-16)23-22(25-19-5-3-4-6-20(19)26-23)21(15-24)31(28,29)18-9-7-17(30-2)8-10-18/h3-10,16,21H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSRQSSNGCUSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile

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